CXCR4 antagonist 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CXCR4 antagonist 4 is a compound that inhibits the activity of the CXC chemokine receptor 4 (CXCR4). CXCR4 is a G protein-coupled receptor that binds to its ligand, CXC chemokine ligand 12 (CXCL12), also known as stromal cell-derived factor 1 (SDF-1). This interaction plays a crucial role in various physiological processes, including hematopoiesis, organogenesis, and tissue repair. This compound is of significant interest due to its potential therapeutic applications in treating diseases such as cancer, HIV-1 infection, and immune disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 antagonist 4 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications.
Introduction of side chains: Various side chains are introduced to the core structure through reactions such as alkylation, acylation, and amination.
Final coupling reaction: The final step involves coupling the core structure with specific functional groups to enhance its binding affinity and selectivity for CXCR4.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:
Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize by-products.
Purification: Advanced purification techniques, including chromatography and crystallization, are employed to achieve the desired purity.
Quality control: Rigorous quality control measures are implemented to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
CXCR4 antagonist 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Solvents: Organic solvents such as dichloromethane, methanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
CXCR4 antagonist 4 has a wide range of scientific research applications, including:
Cancer therapy: The compound is used to inhibit tumor growth, metastasis, and angiogenesis by blocking the CXCL12/CXCR4 signaling pathway.
HIV-1 infection: This compound prevents the entry of HIV-1 into host cells by blocking the CXCR4 receptor.
Immune disorders: The compound is used to modulate immune responses and treat conditions such as WHIM syndrome (warts, hypogammaglobulinemia, infections, and myelokathexis).
Stem cell mobilization: This compound is employed to mobilize hematopoietic stem cells for transplantation.
作用機序
CXCR4 antagonist 4 exerts its effects by binding to the CXCR4 receptor and preventing its interaction with the ligand CXCL12. This blockade inhibits downstream signaling pathways, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways, which are involved in cell proliferation, migration, and survival . By disrupting these pathways, this compound can inhibit tumor growth, prevent HIV-1 entry, and modulate immune responses .
類似化合物との比較
Similar Compounds
Some similar compounds to CXCR4 antagonist 4 include:
Plerixafor (AMD3100): A small-molecule CXCR4 antagonist used for stem cell mobilization.
Mavorixafor: An oral CXCR4 antagonist used to treat WHIM syndrome.
LY2510924: A peptide-based CXCR4 antagonist with potential anti-cancer properties.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for the CXCR4 receptor. It has shown promising results in preclinical and clinical studies for various therapeutic applications, including cancer therapy, HIV-1 infection, and immune disorders . Its ability to modulate multiple signaling pathways makes it a versatile and valuable compound in scientific research and medicine .
特性
分子式 |
C29H41F2N5 |
---|---|
分子量 |
497.7 g/mol |
IUPAC名 |
N-(4,4-difluorocyclohexyl)-N-methyl-N'-[[(7R)-5,6,7,8-tetrahydro-1,6-naphthyridin-7-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C29H41F2N5/c1-35(25-11-13-29(30,31)14-12-25)17-2-3-18-36(27-10-4-7-22-8-5-16-33-28(22)27)21-24-19-26-23(20-34-24)9-6-15-32-26/h5-6,8-9,15-16,24-25,27,34H,2-4,7,10-14,17-21H2,1H3/t24-,27+/m1/s1 |
InChIキー |
OSKSLFQSLKWAIH-SQHAQQRYSA-N |
異性体SMILES |
CN(CCCCN(C[C@H]1CC2=C(CN1)C=CC=N2)[C@H]3CCCC4=C3N=CC=C4)C5CCC(CC5)(F)F |
正規SMILES |
CN(CCCCN(CC1CC2=C(CN1)C=CC=N2)C3CCCC4=C3N=CC=C4)C5CCC(CC5)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。